molecular formula C19H22N2O2S B7499431 2-methyl-N-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]benzamide

2-methyl-N-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]benzamide

Cat. No. B7499431
M. Wt: 342.5 g/mol
InChI Key: MAPUARQLHXBUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]benzamide is a chemical compound that is commonly used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor and has been shown to have potential therapeutic applications in the treatment of drug addiction, schizophrenia, and other neurological disorders.

Mechanism of Action

The mechanism of action of 2-methyl-N-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]benzamide involves its binding to the dopamine D3 receptor. This receptor is primarily located in the mesolimbic dopamine system, which is involved in reward and motivation. By blocking the D3 receptor, this compound may reduce the rewarding effects of drugs of abuse and decrease drug-seeking behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]benzamide are primarily related to its effects on the dopamine system. By blocking the D3 receptor, this compound may reduce the release of dopamine in response to drugs of abuse and decrease the reinforcing effects of these drugs. This may lead to a reduction in drug-seeking behavior and a decrease in the risk of relapse.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]benzamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other dopamine receptors. However, one limitation is that this compound may have off-target effects on other receptors or enzymes, which may complicate data interpretation.

Future Directions

For research on 2-methyl-N-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]benzamide include further studies on its potential therapeutic applications in the treatment of drug addiction, schizophrenia, and other neurological disorders. This may involve the development of more selective and potent compounds that target the dopamine D3 receptor. Additionally, studies on the long-term effects of blocking this receptor may provide insights into the safety and efficacy of this approach. Finally, studies on the effects of this compound on other neurotransmitter systems may provide a more comprehensive understanding of its mechanism of action.

Synthesis Methods

The synthesis of 2-methyl-N-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]benzamide involves several steps. The first step is the synthesis of 3-methylthiophene-2-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with piperidine to form the piperidinyl amide. Finally, the piperidinyl amide is reacted with 2-methylbenzoyl chloride to form the final product.

Scientific Research Applications

2-methyl-N-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of drug addiction, schizophrenia, and other neurological disorders. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of dopamine release in the brain. By blocking the D3 receptor, this compound may reduce the rewarding effects of drugs of abuse and decrease drug-seeking behavior.

properties

IUPAC Name

2-methyl-N-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-13-5-3-4-6-16(13)18(22)20-15-7-10-21(11-8-15)19(23)17-14(2)9-12-24-17/h3-6,9,12,15H,7-8,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPUARQLHXBUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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